1-(2-bromoethoxy)-3-methylbutane
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Overview
Description
1-(2-bromoethoxy)-3-methylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-bromoethoxy)-3-methylbutane can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the synthesis can be achieved by reacting 3-methyl-1-butanol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoethoxy)-3-methylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of ethers, alcohols, or amines.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Ethers, alcohols, or amines.
Elimination: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-(2-bromoethoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties .
Mechanism of Action
The primary mechanism of action for 1-(2-bromoethoxy)-3-methylbutane involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-2-(2-methoxyethoxy)ethane
- 2-bromo-1-(2-bromoethoxy)ethane
- 1-bromo-3,6-dioxaheptane
Uniqueness
1-(2-bromoethoxy)-3-methylbutane is unique due to its specific structure, which combines a bromine atom with an ethoxy group and a methylbutane backbone. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1016729-01-3 |
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Molecular Formula |
C7H15BrO |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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